molecular formula C17H14N2O5 B3112607 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline CAS No. 190728-24-6

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline

Cat. No. B3112607
M. Wt: 326.3 g/mol
InChI Key: YRYKZXCOGVCXBN-UHFFFAOYSA-N
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Patent
US06143764

Procedure details

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline (1.00 g) was dissolved in N,N-dimethylformamide/ethyl acetate (30 ml/15 ml), 10% palladium hydroxide-carbon (69 mg) was added, and the admixture was stirred at room temperature under hydrogen for 17 hours. The reaction mixture was filtered using Celite. The filtrate was washed with brine and then dried with anhydrous sodium sulfate. The solvent was removed by reduced-pressure distillation to obtain 799 mg of the title compound (yield: 88%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
N,N-dimethylformamide ethyl acetate
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium hydroxide carbon
Quantity
69 mg
Type
catalyst
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-])=O)=[CH:18][CH:17]=1>CN(C)C=O.C(OCC)(=O)C.[OH-].[Pd+2].[OH-].[C]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][C:16]1[CH:17]=[CH:18][C:19]([NH2:22])=[CH:20][CH:21]=1 |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
N,N-dimethylformamide ethyl acetate
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C.C(C)(=O)OCC
Step Two
Name
palladium hydroxide carbon
Quantity
69 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-].[C]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the admixture was stirred at room temperature under hydrogen for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
The filtrate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by reduced-pressure distillation

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 799 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.